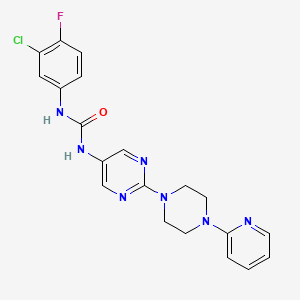

1-(3-Chloro-4-fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Description

1-(3-Chloro-4-fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a urea-based small molecule featuring a pyrimidine core substituted with a piperazine ring linked to pyridine. The arylurea moiety includes a 3-chloro-4-fluorophenyl group, which introduces halogenated aromatic interactions critical for target binding. This compound’s design integrates structural motifs common in kinase inhibitors and receptor modulators, where pyrimidine and piperazine groups enhance solubility and bioavailability .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN7O/c21-16-11-14(4-5-17(16)22)26-20(30)27-15-12-24-19(25-13-15)29-9-7-28(8-10-29)18-3-1-2-6-23-18/h1-6,11-13H,7-10H2,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGXKJNOUVIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-fluorobenzene moiety, a pyrimidine ring, and a piperazine group. The molecular formula is with a molecular weight of approximately 373.84 g/mol.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Inhibition of Kinases : Many derivatives have been shown to inhibit specific kinases involved in cancer progression, such as PAK4, which is crucial for cell migration and invasion .

- Antiparasitic Activity : Some studies suggest that related compounds exhibit activity against protozoan parasites, inhibiting their invasion and replication .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound and its analogs:

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of similar compounds on various cancer cell lines, demonstrating significant inhibition of cell growth at low concentrations. The mechanism was attributed to the inhibition of PAK4 kinase activity, which plays a role in tumor metastasis .

- Antiparasitic Efficacy : Another investigation focused on the antiparasitic properties against Toxoplasma gondii. The compound showed effective inhibition of parasite invasion into host cells, suggesting potential for therapeutic applications in treating toxoplasmosis .

- Antibacterial Properties : A review highlighted the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Key Structural Analogues:

Analysis :

- The target compound’s pyrimidin-5-yl core distinguishes it from thiazole-containing analogues (e.g., 11c in ), which may reduce steric hindrance during target binding .

- The 3-chloro-4-fluorophenyl group offers dual halogen interactions, contrasting with trifluoroethyl or methylphenyl groups in other ureas (e.g., ) .

Physicochemical Properties

Analysis :

Hypothesized Mechanisms:

- Kinase Inhibition: The pyrimidine-piperazine scaffold is common in kinase inhibitors (e.g., EGFR, VEGFR). The target’s chloro-fluoro substitution may enhance selectivity over non-halogenated analogues .

- Receptor Binding : Piperazine-pyridine systems modulate serotonin or dopamine receptors. The fluorine atom’s electronegativity could strengthen hydrogen bonding vs. methyl or methoxy groups in compounds .

Comparison with Analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.